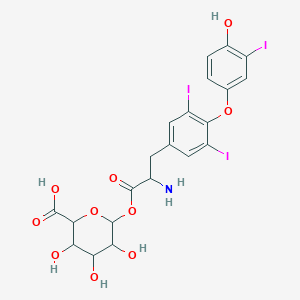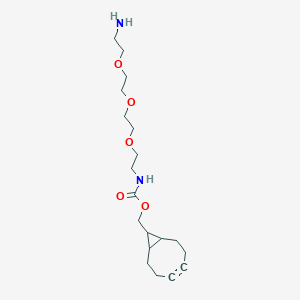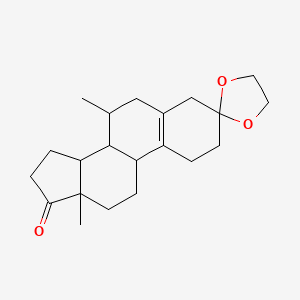![molecular formula C21H31NS2 B12295431 7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12295431.png)
7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Tridecan-7-il-3,11-ditia-7-azatriciclo[63002,6]undeca-1(8),2(6),4,9-tetraeno es un complejo compuesto orgánico caracterizado por su singular estructura tricíclica
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 7-tridecan-7-il-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno implica múltiples pasos, comenzando generalmente con la preparación del núcleo tricíclico. Este núcleo se funcionaliza luego con los grupos tridecilo y ditia-azatriciclo. Las condiciones de reacción a menudo requieren un control preciso de la temperatura, la presión y el pH para garantizar la formación correcta del producto deseado.
Métodos de producción industrial
Si bien el compuesto se sintetiza principalmente para fines de investigación, los métodos de producción industrial probablemente implicarían escalar los procedimientos de laboratorio. Esto incluye optimizar las condiciones de reacción para lotes más grandes y garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
7-Tridecan-7-il-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno puede experimentar diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: El compuesto se puede reducir utilizando agentes como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Esto implica reemplazar un grupo funcional por otro, típicamente utilizando reactivos como halógenos o nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos, nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
7-Tridecan-7-il-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como un compuesto modelo para estudiar mecanismos de reacción e interacciones moleculares.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 7-tridecan-7-il-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno implica su interacción con dianas moleculares específicas. Estas interacciones pueden afectar diversas vías bioquímicas, lo que lleva a los efectos observados del compuesto. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares
- 7-butil-3,11-ditia-7-azatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno
- 7,7-dimetil-3,11-ditia-7-silatriciclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraeno
Singularidad
7-Tridecan-7-il-3,11-ditia-7-azatriciclo[63002,6]undeca-1(8),2(6),4,9-tetraeno es único debido a su grupo tridecilo específico y la disposición particular de su estructura tricíclica
Propiedades
Fórmula molecular |
C21H31NS2 |
|---|---|
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
7-tridecan-7-yl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene |
InChI |
InChI=1S/C21H31NS2/c1-3-5-7-9-11-17(12-10-8-6-4-2)22-18-13-15-23-20(18)21-19(22)14-16-24-21/h13-17H,3-12H2,1-2H3 |
Clave InChI |
WJUWUCXVQBXBSE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)N1C2=C(C3=C1C=CS3)SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
![Glycine, N-methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]-](/img/structure/B12295366.png)

![4-(Benzo[d][1,3]dioxol-5-ylmethylene)thiazolidine-2,5-dione](/img/structure/B12295376.png)
![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12295379.png)

![3,3',5,5'-Tetrakis(1H-benzo[d]imidazol-2-yl)-1,1'-biphenyl](/img/structure/B12295383.png)
![N-(3-hydroxyoxan-4-yl)-5-methyl-4-[[4-(1,3-thiazol-4-yl)phenyl]methyl]pyridine-2-carboxamide](/img/structure/B12295389.png)
![4-[Bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B12295399.png)
![3-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)phenyl trifluoromethanesulfonate](/img/structure/B12295400.png)



